N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide

Structural verification Target deconvolution Procurement quality control

Research groups targeting CCR1-mediated inflammatory diseases require structurally defined antagonist scaffolds with validated SAR for hit-to-lead optimization. This compound provides a flexible 2-(4-fluorophenoxy)ethyl side chain absent in simpler N-aryl analogs, enabling distinct conformational and H-bonding properties essential for probing CCR1 binding affinity (benchmark IC50 ~1.8 nM for related series). Its single 19F environment enables clean 19F NMR monitoring of ligand-protein interactions without radiolabeling. REACH-registered (EC 100.244.607) with documented provenance facilitates GLP-compliant procurement.

Molecular Formula C22H18FNO3
Molecular Weight 363.388
CAS No. 1105228-63-4
Cat. No. B2804081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide
CAS1105228-63-4
Molecular FormulaC22H18FNO3
Molecular Weight363.388
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCOC4=CC=C(C=C4)F
InChIInChI=1S/C22H18FNO3/c23-15-9-11-16(12-10-15)26-14-13-24-22(25)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)21/h1-12,21H,13-14H2,(H,24,25)
InChIKeyAYSHAZODMZQCPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide: Identity & Sourcing


N-[2-(4-Fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide (CAS 1105228-63-4) is a synthetic xanthene-9-carboxamide derivative with molecular formula C22H18FNO3 and molecular weight 363.39 g/mol . The compound features a 9H-xanthene core linked via a carboxamide bond to a 2-(4-fluorophenoxy)ethyl side chain, distinguishing it from simpler N-aryl xanthene-9-carboxamide analogs by the presence of an ethylene spacer and a terminal 4-fluorophenoxy motif . It is listed in the European Chemicals Agency (ECHA) substance database, indicating formal regulatory traceability under EU REACH legislation [1]. The compound is marketed exclusively for non-human research use and is not intended for therapeutic or veterinary applications .

9H-Xanthene-9-carboxamide scaffold with 2-(4-fluorophenoxy)ethyl side chain
EU REACH-registered research compound (EC 100.244.607); non-human use only
Supports CCR1 GPCR pathway studies and xanthene-based probe development

N-[2-(4-Fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide: Structural Specificity


Interchanging N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide with superficially similar xanthene-9-carboxamide analogs is precluded by the critical dependence of biological activity on the precise amide side-chain architecture. Published structure-activity relationship (SAR) studies on xanthene-9-carboxamide-based CCR1 receptor antagonists demonstrate that installation of substituents into the xanthene ring and modification of the nitrogen-attached side chain dramatically alters receptor binding affinity, with IC50 values spanning from low nanomolar (1.8 nM) to inactive across closely related derivatives [1]. The 2-(4-fluorophenoxy)ethyl side chain of the target compound introduces a flexible ethylene spacer absent in direct N-aryl analogs (e.g., N-(2-fluorophenyl)-9H-xanthene-9-carboxamide), which imparts distinct conformational, lipophilic, and hydrogen-bonding properties that cannot be replicated by generic substitution . The absence of a hydroxamic acid moiety further distinguishes this compound from N-hydroxy-9H-xanthene-9-carboxamide-based HDAC inhibitors, confirming divergent target specificity [2].

N-Aryl xanthene-9-carboxamides without the ethylene spacer may shift CCR1 binding affinity and lipophilicity profile; direct interchange is not supported.
N-Hydroxy-9H-xanthene-9-carboxamides (HDAC inhibitors) differ in target class; absence of the hydroxamic acid zinc-binding group redirects pharmacology to GPCR antagonism.
Pyraflufen-ethyl (phenylpyrazole herbicide) is structurally unrelated despite vendor misannotations; verify via InChI Key to avoid herbicidal activity in biological assays.

N-[2-(4-Fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide Differentiation Evidence


Structural Differentiation from Pyraflufen-ethyl

N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide has been misidentified on certain vendor platforms as 'Pyraflufen-ethyl,' a PPO-inhibiting herbicide. However, Pyraflufen-ethyl (CAS 129630-19-9) is a phenylpyrazole herbicide with molecular formula C15H13Cl2F3N2O4, molecular weight 413.18 g/mol, and a completely distinct core scaffold (2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxyacetic acid ethyl ester) [1], confirmed by NIST and ChEBI authoritative entries [2][3]. The target compound, in contrast, has molecular formula C22H18FNO3 and molecular weight 363.39 g/mol with a 9H-xanthene-9-carboxamide core . These two compounds share no structural homology beyond the coincidental presence of fluorinated phenoxy moieties. Procurement of the correct compound requires verification against InChI Key AYSHAZODMZQCPK-UHFFFAOYSA-N.

Identity vs. Pyraflufen-ethyl
Head-to-head
C22H18FNO3 (xanthene core) vs. C15H13Cl2F3N2O4 (phenylpyrazole core); no shared heterocyclic framework
Correct structural identification prevents procuring a herbicide as a xanthene research tool.
Verified by InChI Key, CAS, and NIST/ChEBI cross-reference.
Structural verification Target deconvolution Procurement quality control

Lipophilicity vs. N-(2-Fluorophenyl) Analog

The 2-(4-fluorophenoxy)ethyl side chain in the target compound introduces an ethylene spacer and a terminal para-fluorophenoxy group, resulting in significantly different computed physicochemical properties compared with the direct N-(2-fluorophenyl) analog. Based on standard in silico prediction algorithms applied to the verified SMILES structures, the target compound has an estimated XLogP of approximately 4.2 and a topological polar surface area (tPSA) of approximately 51 Ų, while N-(2-fluorophenyl)-9H-xanthene-9-carboxamide (MW 319.3) has an estimated XLogP of approximately 3.4 and tPSA of approximately 42 Ų . The ΔXLogP of +0.8 and ΔtPSA of +9 Ų reflect the enhanced lipophilicity and additional hydrogen-bond acceptor capacity conferred by the ether oxygen in the side chain, properties relevant to membrane permeability and protein-binding considerations. Additionally, the target compound has 7 rotatable bonds versus 3 for the N-(2-fluorophenyl) analog, indicating substantially greater conformational flexibility .

Lipophilicity vs. N-(2-F)
Data to verify
XLogP ≈ 4.2 vs. 3.4; tPSA ≈ 51 vs. 42 Ų; 7 vs. 3 rotatable bonds
Higher lipophilicity and flexibility may influence membrane partitioning and protein binding in cell-based assays.
Computed values; experimental determination of logD and permeability recommended.
Lipophilicity Membrane permeability Drug-likeness ADME prediction

Target Class Selectivity vs. N-Hydroxy Analog

The target compound lacks the hydroxamic acid moiety (–CONHOH) that is essential for histone deacetylase (HDAC) inhibitory activity in the related N-hydroxy-9H-xanthene-9-carboxamide series. Published data demonstrate that N-hydroxy-9H-xanthene-9-carboxamide (compound 13 in Tessier et al.) inhibits HDAC7 with an IC50 of 0.05 μM (50 nM) and shows selectivity across class IIa HDAC isotypes (HDAC4, HDAC5, HDAC7) [1]. In contrast, N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide, bearing a standard carboxamide rather than a hydroxamic acid, would be predicted to lack HDAC inhibitory activity entirely, as the hydroxamic acid zinc-binding group is a prerequisite pharmacophore for this target class [1][2]. Published SAR on the related xanthene-9-carboxamide chemotype has instead established these compounds as CCR1 receptor antagonists, with optimized derivatives (e.g., compound 2b-1) achieving IC50 values of 1.8 nM in human CCR1 binding assays [3]. The structural divergence at the amide nitrogen thus redirects the biological target profile from HDAC inhibition (hydroxamic acid series) to GPCR antagonism (carboxamide series).

Target Class vs. N-Hydroxy
Class-level
Hydroxamic acid series: HDAC7 IC50 0.05 μM; carboxamide series: CCR1 antagonist context (ref. 1.8 nM)
Predicted HDAC inactivity supports selection for GPCR pathway studies over HDAC inhibition.
Class-level SAR inference; direct HDAC profiling and CCR1 binding assay validation needed.
HDAC inhibition CCR1 antagonism Target selectivity Hydroxamic acid Chemotype classification

EU REACH Regulatory Traceability

N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide (EC Number: 100.244.607) is listed in the European Chemicals Agency (ECHA) substance database with associated Classification & Labelling (C&L) Inventory and REACH registration data [1]. This regulatory listing provides formal substance identification and traceability, which is not uniformly available for all xanthene-9-carboxamide analogs. For example, N-(2-fluorophenyl)-9H-xanthene-9-carboxamide and many other in-class analogs lack ECHA substance infocards or REACH registration dossiers, reflecting their status as non-registered research intermediates [2]. For industrial procurement in EU-regulated environments, the availability of REACH-registered substance data reduces compliance risk, simplifies safety data sheet (SDS) preparation, and facilitates import/export documentation compared with non-registered analogs.

EU REACH Status
Reported
ECHA-listed (EC 100.244.607) with C&L Inventory and REACH registration data
Lowers procurement compliance risk for EU-based research; many analogs lack ECHA registration.
Source: ECHA substance database (accessed April 2026).
Regulatory compliance REACH registration Procurement risk management Supply chain transparency

Modular Synthetic Accessibility

The target compound is accessible via a straightforward two-step modular synthesis: amide coupling of commercially available 9H-xanthene-9-carboxylic acid (CAS 82-07-5) with 2-(4-fluorophenoxy)ethanamine (CAS 6096-89-5) using standard carbodiimide coupling reagents [1]. Both starting materials are commodity research chemicals available from multiple suppliers, contrasting with the more complex heterocyclic amine coupling required for analogs such as RO0711401 (N-(4-(trifluoromethyl)oxazol-2-yl)-9H-xanthene-9-carboxamide, CAS 714971-87-6), which requires a specialized oxazole-amine building block . This modular route enables independent optimization of the xanthene core and the side-chain amine, facilitating analog library generation and structure-activity relationship exploration with predictable synthetic outcomes.

Synthetic Route
Reported
2-step amide coupling from commercial 9H-xanthene-9-carboxylic acid and 2-(4-fluorophenoxy)ethanamine
Modular route enables rapid analog generation and cost-effective custom synthesis.
Both building blocks widely available; standard DCC/DMAP or HATU conditions.
Synthetic route Modular synthesis Building block availability Scale-up feasibility

N-[2-(4-Fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide Applications


CCR1 Antagonist Lead Optimization & SAR

Based on the established SAR for xanthene-9-carboxamide CCR1 antagonists [1], this compound serves as a scaffold for systematic exploration of side-chain effects on CCR1 binding affinity and functional antagonism. The 2-(4-fluorophenoxy)ethyl substituent introduces a flexible, lipophilic side chain amenable to further derivatization, enabling medicinal chemistry campaigns targeting inflammatory and autoimmune disease models where CCR1 blockade is therapeutically relevant. Researchers should validate CCR1 binding activity (IC50) and functional antagonism (chemotaxis inhibition) in human CCR1-transfected CHO cells and U937 cells, respectively, and benchmark against published reference compounds (e.g., compound 2b-1 with IC50 = 1.8 nM) [1].

19F NMR Probe for GPCR Interactions

The presence of a single fluorine atom at the para position of the terminal phenoxy ring makes this compound suitable as a 19F NMR probe for studying ligand-protein interactions [2]. Unlike multi-fluorinated analogs (e.g., RO0711401 with three fluorine atoms in a trifluoromethyl group), the single fluorine environment in the target compound provides a clean, interpretable 19F NMR signal that can be monitored for chemical shift perturbations upon protein binding, enabling direct measurement of binding affinity and kinetics without requiring radiolabeling or fluorescence labeling [2].

EU-REACH Compliant Procurement

For EU-based research institutions and CROs requiring REACH-compliant chemical sourcing, this compound's ECHA regulatory listing (EC Number 100.244.607) [3] provides verified substance identity, hazard classification, and regulatory documentation that facilitates procurement workflows. This regulatory traceability is particularly valuable when sourcing xanthene-9-carboxamide derivatives for in vitro pharmacology studies conducted under GLP or ISO-accredited laboratory frameworks, where documented chemical provenance and safety data are mandatory [3].

Modular Xanthene Library Synthesis

The synthetic accessibility of this compound via amide coupling of commercially available 9H-xanthene-9-carboxylic acid and 2-(4-fluorophenoxy)ethanamine [4] makes it an ideal entry point for generating focused xanthene-carboxamide libraries. By varying the amine component while retaining the xanthene core, researchers can rapidly produce 50-100 compound arrays for phenotypic screening against diverse biological targets, with this specific compound serving as both a synthetic prototype and a lipophilicity benchmark (XLogP ≈ 4.2) .

Application
Selection Property
Validation Focus
CCR1 pathway studies
Side-chain architecture context
CCR1 binding and functional chemotaxis assays
19F NMR ligand-interaction studies
Single para-fluorine probe
Chemical shift perturbation and binding kinetics
EU regulated research procurement
REACH registration traceability
Substance identity and hazard documentation
Focused xanthene library synthesis
Modular amide coupling route
Analog generation and SAR expansion
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